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Compound of Interest

Compound Name: Ficoll type 70
CAS No.: 72146-89-5
Cat. No.: B13390706

Get Quote

. J

Subject: Decontamination of Cell Fractions from High-
Density Polymer Media

Status: Active | Tier: Level 3 (Senior Application Support)

Core Directive: The "Golden Path" Protocol

Objective: Complete removal of Ficoll 70 polymer while maintaining >90% cell viability and
minimizing platelet contamination.

The Mechanism of Removal

You cannot "filter" Ficoll 70 out easily because its molecular weight (~70 kDa) overlaps with
plasma proteins, and its viscosity clogs membranes. Removal relies on Differential Density
Dilution.

* The Problem: In the gradient, the Ficoll density (approx.[1][2] 1.077 g/mL) prevents cells
from sinking.
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e The Solution: You must lower the density of the liquid phase significantly below the cell
density (>1.090 g/mL) by adding a low-density buffer (PBS/media). This restores the cells'
ability to pellet under centrifugal force.

Standard Operating Procedure (SOP-F70-Clean)

Reagents:
o Wash Buffer: PBS (Ca2+/Mg2+ free) + 2mM EDTA (prevents clumping) + 0.5% BSA.
o Temperature: 18°C-22°C (Room Temp) for initial washes; 4°C for final resuspension.

Workflow:

Harvest: Collect the "buffy coat" interface carefully.[2] Do not take excess supernatant.[3]

Critical Dilution: Transfer cells to a 15mL or 50mL conical tube. Immediately add 3x to 4x
volume of Wash Bulffer.

o Why? This reduces the solvent density to ~1.01 g/mL, allowing cells to sediment.

The "Soft" Spin (Platelet Removal):
o Centrifuge at 120 x g for 10-12 minutes (Brake OFF or LOW).

o Result: PBMCs/cells pellet; platelets and residual Ficoll remain in the supernatant.

Aspiration: Carefully aspirate supernatant. Leave ~500pL to avoid disturbing the loose pellet.

The "Hard" Wash (Ficoll Clearance):
o Resuspend pellet in 10mL Wash Buffer.[4]

o Centrifuge at 400 x g for 5-8 minutes (Brake ON).

Final Recovery: Decant and resuspend in downstream assay media.

Visual Workflow (DOT Diagram)
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Caption: Figure 1. The Dual-Spin Strategy. The first low-speed spin separates cells from the
viscous polymer and platelets; the second high-speed spin ensures maximum recovery.

Troubleshooting Matrix

Identify your issue below to find the immediate corrective action.
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Symptom

Probable Cause

Corrective Action

"Halo" around cells

Residual Ficoll

Insufficient Dilution. The
density of the liquid is still too
high. Repeat wash with 10x
volume of buffer.

Sticky/Gel-like Pellet

Genomic DNA release

Cell Lysis. Do not vortex. Add
20pg/mL DNAse | to the wash
buffer. Use gentle inversion

only.

High Platelet Count

Co-sedimentation

Spin Speed Too High. Reduce
first spin to 100-120 x g.
Ensure brake is OFF to
prevent turbulence

resuspension.

Low Cell Recovery

Cells floating

Density Mismatch. You did not
add enough buffer in Step 2.
Cells are trapped in the Ficoll
phase. Dilute further and spin
at 500 x g.

High Background (Flow)

Polymer interference

Autofluorescence. Ficoll can
increase side scatter (SSC).
Perform an extra wash with
warm PBS (37°C) to lower
viscosity before the final cold

wash.

Logic Tree for Troubleshooting
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Caption: Figure 2. Decision logic for common Ficoll removal failures.

Advanced FAQs

Q1: Can | use dialysis to remove Ficoll 70?

o Technical Answer: Theoretically yes, but practically no. Ficoll 70 (70 kDa) requires a high
molecular weight cutoff (MWCQO) membrane (e.g., 100 kDa). Dialysis is a slow diffusion
process. Keeping primary cells in a dialysis cassette for hours will result in massive viability
loss due to hypoxia and nutrient deprivation. Centrifugation is the only viable method for live
cells.

Q2: Does residual Ficoll affect Flow Cytometry?
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» Yes. Residual Ficoll increases the refractive index of the buffer. This alters the Side Scatter
(SSC) signal, often creating a "smear” of debris or shifting the population on the SSC axis
[1]. It can also coat cell membranes, sterically hindering antibody binding for surface
markers.

Q3: Why use Ca2+/Mg2+ free PBS?

 Ficoll isolation often activates platelets.[5] Calcium and Magnesium are co-factors for
integrin-mediated adhesion. Removing them prevents platelets from binding to your
Monocytes/Lymphocytes, allowing the platelets to remain in the supernatant during the "Soft
Spin" [2].

Q4: My cells are clumping after the wash. Why?
e This is likely Monocyte activation or DNA release.

o Monocytes:[5][6] They become sticky at room temperature in the presence of trace Ficoll.
Keep cells on ice after the first wash.

o DNA:[7] If viability is low, dying cells release sticky DNA. Add 2mM EDTA and DNAse | to
your wash buffer.

Validation: How do | know it's gone?

Do not proceed to expensive sequencing or culture until you validate removal.
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Method Indicator of Clean Sample Indicator of Residual Ficoll

) Cells have a "halo" or
) Cells have sharp, defined o
Microscopy (Phase Contrast) ) refractive ring. Background
edges. Background is clear. _ )
looks "wavy" (Schlieren lines).

Dye uptake is delayed; liquid
) Cells take up/exclude dye
Trypan Blue Counting on hemocytometer feels
normally. ] i
viscous/sticky.

i ] High SSC background; debris
Tight lymphocyte population on
Flow Cytometry FSC/SSC field connects to lymphocyte
' gate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Support Center: Ficoll 70 Removal & Cell
Recovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13390706/docs#technical-support-center-ficoll-70-
removal-cell-recovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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